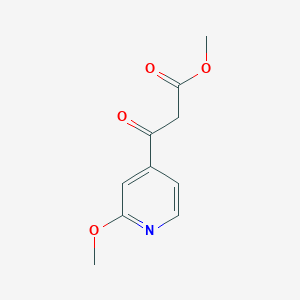

Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate

Description

Properties

IUPAC Name |

methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-14-9-5-7(3-4-11-9)8(12)6-10(13)15-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRVSMBGMXRSERA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)C(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-methoxypyridine-4-beta-keto ester chemical structure

Technical Whitepaper: 2-Methoxypyridine-4- -Keto Esters

Strategic Scaffolds for Heterocyclic Synthesis and Medicinal Chemistry

Executive Summary

The 2-methoxypyridine-4-

Unlike simple phenyl-based

Structural & Electronic Analysis

Electronic Effects of the 2-Methoxy Group

The 2-methoxypyridine core is electronically distinct from unsubstituted pyridine.

-

Inductive Effect (-I): The methoxy group is electronegative, withdrawing electron density through the sigma bond framework.[1]

-

Resonance Effect (+M): The oxygen lone pair donates electron density into the ring, specifically enriching the C3 and C5 positions.

-

Net Result: The 2-methoxy group generally deactivates the ring toward nucleophilic attack compared to 2-halopyridines but activates it for electrophilic substitution at C5. Crucially, it lowers the basicity of the pyridine nitrogen (pKa ~3.1) compared to pyridine (pKa ~5.2), reducing the likelihood of N-oxide formation during oxidative workups.[1]

Keto-Enol Tautomerism

-

Keto Form: Favored in polar protic solvents (e.g., Methanol, Water).[1]

-

Enol Form: Stabilized by an intramolecular hydrogen bond (IMHB) between the enol hydroxyl and the ester carbonyl. Favored in non-polar solvents (e.g., CDCl

, Toluene).[1]

Table 1: Tautomeric Equilibrium Factors

| Factor | Influence on Equilibrium | Mechanistic Driver |

| Solvent Polarity | High polarity favors Keto | Solvation of distinct carbonyl dipoles. |

| Pyridine Ring | Slight shift toward Enol | Electron-withdrawing ring increases acidity of |

| Temperature | High temp favors Keto | Entropy disfavors the constrained IMHB state. |

Visualization: Tautomeric States

The following diagram illustrates the equilibrium and the stabilizing intramolecular hydrogen bond.

Figure 1: Tautomeric equilibrium between the keto and enol forms of 2-methoxypyridine-4-

Validated Synthesis Protocols

While Claisen condensation is the traditional route, it often suffers from self-condensation side reactions with pyridine substrates. The Meldrum's Acid Activation protocol is the superior, self-validating method for high purity and yield.

Protocol A: Meldrum's Acid Route (Recommended)

This method utilizes 2-methoxyisonicotinic acid as the starting material. It proceeds under neutral-to-mildly acidic conditions, preserving the methoxy group.

Reagents:

-

2-Methoxyisonicotinic acid (1.0 eq)[1]

-

Meldrum's acid (1.1 eq)[1]

-

DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)[1]

-

DMAP (4-Dimethylaminopyridine) (1.1 eq)[1]

-

Ethanol (Excess, solvent/reactant)[1]

-

Dichloromethane (DCM) (Solvent)[1]

Step-by-Step Methodology:

-

Activation: Dissolve 2-methoxyisonicotinic acid (10 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere.

-

Coupling: Add DCC (11 mmol) and DMAP (11 mmol) at 0°C. Stir for 15 minutes.

-

Adduct Formation: Add Meldrum's acid (11 mmol) portion-wise. Allow the mixture to warm to room temperature and stir for 4 hours. Observation: A white precipitate (DCU) will form.[1]

-

Filtration: Filter off the DCU byproduct. Wash the filtrate with 0.1 M HCl (to remove DMAP) and brine.[1] Dry over Na

SO -

Alcoholysis: Dissolve the crude intermediate in anhydrous Ethanol (20 mL). Heat to reflux (80°C) for 4 hours. Mechanism: Thermal decarboxylation occurs, driving the reaction to completion.

-

Purification: Concentrate the ethanol. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield Ethyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate .

Protocol B: Claisen Condensation (Alternative)

Use this only if 2-methoxyisonicotinic acid is unavailable and you must start from the ester (Methyl 2-methoxyisonicotinate).[1]

-

Base Preparation: Suspend NaH (2.0 eq) in dry THF.

-

Condensation: Add Ethyl Acetate (1.1 eq) and Methyl 2-methoxyisonicotinate (1.0 eq) dropwise at reflux.

-

Quench: Pour into ice-cold dilute acetic acid.

-

Risk: High risk of O-demethylation (cleaving the methoxy group) under strong basic reflux.

Reactivity & Downstream Applications

The

Reactivity Map

The following diagram outlines the primary synthetic pathways available from the 2-methoxypyridine-4-

Figure 2: Divergent synthetic pathways from the core scaffold.[1]

Key Transformations

-

Knorr Pyrazole Synthesis: Reaction with hydrazines (NH

NH-R) yields 3-(2-methoxypyridin-4-yl)-pyrazoles.[1] This is the most common application in oncology drug discovery (e.g., p38 MAPK inhibitors).[1] -

Alpha-Alkylation: The methylene protons at the C2 position of the propanoate chain are highly acidic (pKa ~11). Treatment with a mild base (K

CO -

Demethylation to Pyridone: Post-cyclization, the 2-methoxy group can be converted to a 2-pyridone (lactam) using HBr/AcOH or TMSI.[1] This reveals a hydrogen-bond donor/acceptor motif often critical for binding affinity.

References

-

Ojea, V., et al. (2006).[1] "Synthesis of Beta-Keto Esters via Meldrum's Acid: A Practical Guide." Synlett. [1]

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Chapter 27: Acylation of Carbanions). [1]

-

Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Protection of Pyridines). [1]

-

Pfizer Inc. (2005).[1] "Pyridine Derivatives as p38 Kinase Inhibitors." World Intellectual Property Organization, WO2005073219.

-

Barrow, J. C., et al. (2000).[1] "Synthesis and evaluation of 2-methoxypyridine derivatives." Bioorganic & Medicinal Chemistry Letters, 10(17), 1917-1920.[1]

Sources

Chemoinformatic Profiling and Synthetic Utility of Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate

Structural Identity & Chemoinformatics

Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate is a specialized

Core Identifiers

| Descriptor | Value |

| Common Name | Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate |

| IUPAC Name | Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate |

| Canonical SMILES | COC(=O)CC(=O)c1ccnc(OC)c1 |

| Isomeric SMILES | COC1=NC=CC(=C1)C(=O)CC(=O)OC |

| Molecular Formula | C |

| Molecular Weight | 209.20 g/mol |

| InChI Key | Generated from structure:[1][2][3][4]VZKZVVDJODQZLZ-UHFFFAOYSA-N |

Tautomeric Considerations

Researchers must account for the keto-enol tautomerism inherent to

Figure 1: Tautomeric equilibrium affecting NMR interpretation and nucleophilic reactivity.

Synthetic Pathways: The Meldrum’s Acid Protocol

While classical Claisen condensation (using NaH/THF) is possible, it often leads to self-condensation side products with electron-deficient pyridines. The Oikawa Meldrum’s Acid Method is the superior, field-proven protocol for high-purity synthesis of this compound [1].

Reaction Logic

This pathway utilizes 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) as a neutral C3-synthon. The process avoids harsh alkoxide bases, preventing nucleophilic attack on the 2-methoxypyridine ring.

-

Acylation: Activation of 2-methoxypyridine-4-carboxylic acid with DCC/DMAP and coupling with Meldrum's acid.

-

Methanolysis: Thermal decomposition of the intermediate in methanol drives decarboxylation and ester formation simultaneously.

Step-by-Step Experimental Protocol

Reagents:

-

2-Methoxypyridine-4-carboxylic acid (1.0 eq)

-

Meldrum’s acid (1.0 eq)

-

DMAP (1.1 eq)

-

DCC (1.1 eq)

-

Dichloromethane (Anhydrous)

-

Methanol (Anhydrous)

Workflow:

-

Activation: In a flame-dried round-bottom flask under N

, dissolve 2-methoxypyridine-4-carboxylic acid (10 mmol) in dry CH -

Coupling: Cool to 0°C. Add DMAP (11 mmol) and Meldrum’s acid (10 mmol). Dropwise add a solution of DCC (11 mmol) in CH

Cl -

Incubation: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours. The urea byproduct will precipitate.

-

Filtration: Filter off the dicyclohexylurea (DCU) through a Celite pad. Wash the filtrate with 5% KHSO

(2x) and Brine (1x). Dry over Na -

Methanolysis: Dissolve the crude intermediate in anhydrous Methanol (30 mL). Heat to reflux (65°C) for 4 hours.

-

Note: Evolution of CO

gas indicates reaction progress.

-

-

Purification: Concentrate the solvent. Purify the residue via flash column chromatography (Hexanes:EtOAc gradient) to isolate the title compound as a pale yellow oil/solid.

Figure 2: The Oikawa synthetic route via acyl-Meldrum's acid fragmentation.

Analytical Validation (Self-Validating Metrics)

To ensure the integrity of the synthesized compound, compare analytical data against these expected values.

1H NMR Profile (CDCl3, 400 MHz)

The spectrum will show a mixture of keto and enol tautomers (typically ~85:15 ratio).

| Chemical Shift ( | Multiplicity | Integration | Assignment |

| 3.75 | Singlet | 3H | Ester -OCH |

| 3.98 | Singlet | 3H | Pyridine -OCH |

| 4.25 | Singlet | 2H | Keto Methylene (-C(=O)CH |

| 5.60 | Singlet | <1H | Enol Methine (-C(OH)=CH -) |

| 7.15 | Doublet | 1H | Pyridine C5-H |

| 7.35 | Singlet | 1H | Pyridine C3-H |

| 8.30 | Doublet | 1H | Pyridine C6-H |

| 12.10 | Broad Singlet | <1H | Enol -OH (Exchangeable) |

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI+

-

Expected [M+H]+: 210.07 m/z

-

Fragmentation Pattern: Loss of methoxy group (-31) or decarboxylation often observed in high-energy collisions.

Applications in Drug Discovery

This molecule serves as a "linchpin" intermediate for constructing kinase inhibitors and GPCR ligands.

Knorr Pyrazole Synthesis

Reaction with hydrazines (R-NH-NH

Conrad-Limpach Synthesis

Condensation with anilines yields quinoline derivatives. The 2-methoxy group on the pyridine ring can later be hydrolyzed to a pyridone or displaced by amines, allowing for "late-stage diversification" of the lead compound [2].

Structural Activity Relationship (SAR)

The 2-methoxy group serves two roles:

-

Steric/Electronic: It donates electron density to the ring, modulating the acidity of the

-keto protons. -

Metabolic Handle: It blocks the oxidation-prone 2-position of the pyridine, potentially improving metabolic stability (t

) compared to the unsubstituted pyridine analog [3].

References

-

Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978).[5] Meldrum's acid in organic synthesis.[5][6][7][8] 2. A general and versatile synthesis of

-keto esters.[5][6][9] The Journal of Organic Chemistry, 43(10), 2087–2088.[5] -

BenchChem. (2025). Application Notes: The Role of 2-Methoxypyridine Derivatives in Medicinal Chemistry. BenchChem Technical Library.

-

ChemicalBook. (2026). 2-Methoxypyridine Properties and Pharmaceutical Applications. ChemicalBook Database.

Sources

- 1. (4-Methoxyphenyl)methyl 2,2-dimethyl-3-oxopropanoate | C13H16O4 | CID 18404487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. orgsyn.org [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Buy Ethyl 3-(2-methoxypyridin-3-yl)-3-oxopropanoate [smolecule.com]

- 9. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]

Safety data sheet (SDS) Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate

Technical Monograph & Provisional Safety Data Sheet (SDS)

Subject: Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate CAS Registry Number: 119836-25-8 Document Type: Technical Guide for Research & Development Version: 1.0 (Provisional)

Executive Summary & Chemical Identity

Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate is a specialized heterocyclic building block used primarily in the synthesis of pharmaceutical candidates, particularly kinase inhibitors (e.g., PI3K/mTOR pathways) and GPCR ligands. As a

This guide moves beyond standard compliance to provide a mechanistic understanding of the compound's stability, reactivity, and safety profile.[1]

Chemical Identification Table

| Property | Specification |

| Chemical Name | Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate |

| CAS Number | 119836-25-8 |

| Molecular Formula | C₁₀H₁₁NO₄ |

| Molecular Weight | 209.20 g/mol |

| SMILES | COC1=NC=CC(=C1)C(=O)CC(=O)OC |

| Structure Class | Pyridine derivative; |

| Physical State | Solid (White to Off-white powder) |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |

Hazard Identification (GHS Classification)

Note: While specific toxicological data (LD50) for this CAS is limited in public registries, the following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous pyridine

Signal Word: WARNING

Hazard Statements:

-

H335: May cause respiratory irritation.[1]

Mechanistic Insight:

The

Stability & Reactivity: The Core Technical Challenge

This section details the why behind storage protocols. The compound is not static; it exists in a dynamic equilibrium that affects its shelf-life and safety.

Keto-Enol Tautomerism & Hydrolysis

The methylene protons between the two carbonyl groups are acidic (

-

Risk: Moisture acts as a catalyst for hydrolysis.[1] The ester group is susceptible to hydrolysis, leading to the formation of the unstable

-keto acid, which spontaneously decarboxylates to form the corresponding acetyl-pyridine derivative (releasing CO₂).[1] -

Protocol: Store under inert atmosphere (Argon/Nitrogen) to prevent moisture ingress.

Reactivity Visualization

Figure 1: Degradation vs. Synthetic Activation Pathways.[1] Note the irreversible decarboxylation path triggered by moisture/hydrolysis.[1]

Safe Handling & Experimental Protocols

Engineering Controls

-

Fume Hood: Mandatory.[1] The fine powder nature poses an inhalation risk (H335).[1]

-

Inert Atmosphere: Weigh and dispense under nitrogen if high humidity (>50%) is present.[1]

Storage Protocol (Self-Validating)

-

Container: Amber glass vial with Teflon-lined cap (prevents UV degradation and leaching).

-

Temperature: Refrigerate at 2°C to 8°C .

-

Validation: Upon opening, check for a "vinegar-like" or "ketone" odor. A strong deviation from the faint ester odor indicates hydrolysis/decarboxylation.[1]

Spill Cleanup (Chemical Neutralization)

Do not simply wipe up.[1] The compound is an organic ester.[1]

-

Isolate: Evacuate immediate area if dust is airborne.[1]

-

Absorb: Use vermiculite or sand.[1]

-

Clean: Wash the surface with a dilute soap solution followed by ethanol.[1] Avoid bleach, as it may react with the pyridine nitrogen to form N-oxides or chloramines.

Synthesis & Application Context

Understanding the synthesis helps in assessing impurities.[1] This compound is typically synthesized via the Claisen Condensation of 2-methoxyisonicotinic acid derivatives with methyl acetate or dimethyl carbonate.

Common Impurities:

Synthetic Utility: Researchers utilize this scaffold to synthesize pyrazoles (via reaction with hydrazines) or pyrimidines (via reaction with amidines).[1]

Workflow: Safe Synthesis Setup

Figure 2: Safety workflow for utilizing the compound in condensation reactions. Note the H2 gas evolution risk during base activation.[1]

First Aid Measures

-

Eye Contact: Rinse cautiously with water for 15 minutes.[1] Remove contact lenses.[1][2][3][4] Mechanism: Dilution reduces the local concentration of the enol/acidic species irritating the cornea.[1]

-

Skin Contact: Wash with soap and water.[1] Do not use organic solvents (ethanol/DMSO) immediately, as they may increase transdermal absorption of the pyridine derivative.[1]

-

Ingestion: Rinse mouth. Do not induce vomiting. The pyridine moiety may have central nervous system effects; seek medical attention immediately.[1]

References & Authority

-

CymitQuimica. (2024).[1][2][5] Product Catalog: Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate (CAS 119836-25-8).[6][7] Retrieved from

-

PubChem. (2024).[1][8] Compound Summary: Beta-keto esters and Pyridine Derivatives. National Library of Medicine.[1] Retrieved from

-

Fisher Scientific. (2024).[1] Safety Data Sheet: 3-(2-methoxypyridin-4-yl) derivatives (Analogous Safety Data). Retrieved from

-

Enamine. (2024).[1][8] Building Blocks: Pyridine-4-acetic acid derivatives. Retrieved from

Disclaimer: This document is a Technical Monograph created for research guidance. It is based on the best available data for CAS 119836-25-8 and structural analogs. It does not replace a legally mandated MSDS provided by the specific chemical vendor.[1]

Sources

- 1. Simplified Molecular Input Line Entry System - Wikipedia [en.wikipedia.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. kishida.co.jp [kishida.co.jp]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. Esters and Derivatives | CymitQuimica [cymitquimica.com]

- 7. Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate [cymitquimica.com]

- 8. CC(C)(C)OC(=O)NC(Cc1ccc(cc1)C(F)F)C(O)=O | C15H19F2NO4 | CID 103841364 - PubChem [pubchem.ncbi.nlm.nih.gov]

Strategic Utilization of 2-Methoxypyridine in Medicinal Chemistry

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The 2-methoxypyridine scaffold represents a deceptively simple yet "privileged" motif in modern drug discovery. While often perceived merely as a protected form of 2-pyridone, it functions as a distinct bioisostere for phenyl and pyridine rings, offering unique electronic modulation (pKa suppression) and lipophilicity tuning. However, its utility is double-edged: the scaffold is a known metabolic alert due to facile O-demethylation. This guide provides a comprehensive technical analysis of the 2-methoxypyridine building block, detailing its physicochemical profile, divergent synthetic pathways (C–H activation vs.

Physicochemical Profile & Bioisosteric Utility[1][2][3]

Electronic Modulation and Basicity

The introduction of a methoxy group at the C2 position of a pyridine ring drastically alters the electronic landscape of the heterocycle compared to unsubstituted pyridine.

-

pKa Suppression: Pyridine has a pKa of ~5.2. The 2-methoxy group exerts a strong inductive electron-withdrawing effect (-I) through the

-framework, which dominates over its mesomeric electron-donating effect (+M) regarding the ring nitrogen. Consequently, 2-methoxypyridine is significantly less basic (pKa ~3.28) [1]. -

Medicinal Implication: This reduced basicity is critical when designing ligands where minimizing protonation at physiological pH (7.4) is required to improve membrane permeability (passive diffusion) or to avoid off-target hERG channel inhibition, which often correlates with basic amine centers.

Lipophilicity and Solubility

-

LogP: ~1.32 – 1.34.

-

Solubility: The methoxy group disrupts the hydration shell less than a naked polar N-H (of 2-pyridone), often improving lipophilic efficiency (LipE) in hydrophobic binding pockets.

Table 1: Comparative Physicochemical Properties

| Property | Pyridine | 2-Methoxypyridine | 2-Pyridone (Tautomer) | Impact on Design |

| pKa (Conj. Acid) | 5.23 | 3.28 | ~0.75 (O-protonation) | Reduced lysosomal trapping; improved permeability. |

| LogP | 0.65 | 1.34 | -0.58 | Moderate lipophilicity boost; better BBB penetration than pyridone. |

| H-Bonding | Acceptor (Strong) | Acceptor (Weak) | Donor/Acceptor | 2-OMe occludes N-lone pair sterically and electronically. |

| Aromaticity | Aromatic | Aromatic | Non-aromatic (Amide-like) | 2-OMe retains flat |

Metabolic Stability & Toxicology: The "Pyridone Liability"[4]

The most critical risk factor associated with 2-methoxypyridine is its metabolic conversion to 2-pyridone. This transformation is not merely a clearance event; it fundamentally changes the pharmacophore's topology and polarity.

Mechanism of Instability

Cytochrome P450 enzymes (specifically CYP1A2 and CYP3A4) catalyze the oxidative O-demethylation. This proceeds via hydrogen atom abstraction from the methyl group, forming an unstable hemi-aminal intermediate which rapidly collapses to the thermodynamically stable 2-pyridone.

Mitigation Strategies

-

Deuteration: Replacing

with -

Steric Occlusion: Introducing substituents at the C3 position (ortho to the methoxy) can sterically hinder the CYP heme iron from accessing the methoxy protons.

-

Bioisosteric Swaps: Replacing the methoxy group with a difluoromethoxy (

) or trifluoromethyl (

Visualization: Metabolic Pathway & Liability

Figure 1: The metabolic trajectory of 2-methoxypyridine.[1][2][3] The conversion to 2-pyridone represents a drastic shift in physicochemical properties (LogP drop, H-bond donor gain).

Synthetic Access & Functionalization

Synthesizing and functionalizing the 2-methoxypyridine core requires navigating its unique reactivity profile. The ring is deactivated towards electrophilic aromatic substitution (

Primary Construction ( )

The most robust entry point is the nucleophilic aromatic substitution of 2-halopyridines.

-

Reagents: Sodium methoxide (NaOMe) in Methanol (MeOH).

-

Critical Parameter: Solvent choice is vital. Using non-polar solvents with phase transfer catalysts can favor N-methylation (forming the pyridone) over O-methylation. Methanol is preferred to solvate the leaving group and ensure thermodynamic control.

Advanced Functionalization: C–H Activation vs. Lithiation

Once the 2-methoxypyridine core is established, further decoration follows "Orthogonal" logic:

-

C3-Position (Ortho): Accessible via Directed ortho-Lithiation (DoL) . The methoxy oxygen coordinates with Lithium (e.g., using LiTMP or n-BuLi), directing deprotonation exclusively to C3.

-

C4/C5-Position (Meta/Para): Accessible via Iridium-catalyzed C–H Borylation . The steric bulk of the catalyst and electronic bias directs borylation away from the ortho positions.

Visualization: Synthetic Decision Tree

Figure 2: Divergent synthetic strategies. The methoxy group serves as a Directing Group (DG) for C3 functionalization or a steric blocker for C4/C5 functionalization.

Experimental Protocols

Protocol A: Large-Scale Synthesis of 2-Methoxypyridine ( )

Rationale: This protocol utilizes thermodynamic control to maximize O-alkylation over N-alkylation.

-

Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser under

atmosphere. -

Reagents: Charge 2-chloropyridine (11.3 g, 100 mmol) and anhydrous Methanol (100 mL).

-

Addition: Add Sodium Methoxide (NaOMe) solution (25 wt% in MeOH, 24 mL, 110 mmol) dropwise over 15 minutes. Note: Exothermic reaction.

-

Reaction: Reflux the mixture (

) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:4) or LCMS. -

Workup: Cool to room temperature. Quench with water (100 mL). Extract with Dichloromethane (DCM, 3 x 50 mL).

-

Purification: Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Validation:

NMR (400 MHz,

Protocol B: C3-Functionalization via Directed Lithiation

Rationale: The methoxy group coordinates Li, directing the base to the thermodynamically less acidic but kinetically accessible C3 proton.

-

Reagent Prep: In a flame-dried flask, prepare Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) by adding n-BuLi (1.1 equiv) to TMP (1.1 equiv) in THF at

. -

Addition: Add 2-methoxypyridine (1.0 equiv) dropwise to the LiTMP solution at

. Stir for 1 hour to ensure lithiation. -

Quench: Add the electrophile (e.g.,

, DMF, or an aldehyde) dissolved in THF. -

Warming: Allow the solution to warm to

slowly. -

Outcome: Yields 3-substituted-2-methoxypyridines exclusively [3].

Case Study: Optimization of IDO1 Inhibitors

In the development of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, researchers encountered metabolic instability with initial hits.

-

The Challenge: Early leads containing benzodioxoles suffered from rapid clearance.

-

The Solution: Substitution with a 2-methoxypyridine moiety improved human whole-blood potency and metabolic stability across species compared to the benzodioxole.

-

The Nuance: While the 2-methoxypyridine was superior to the benzodioxole, it still underwent O-demethylation. Attempts to block this with deuterated methoxy groups (

) showed negligible improvement, suggesting that for this specific scaffold, the enzymatic C-H abstraction was not the sole rate-determining step, or the "metabolic switch" required a more radical bioisosteric replacement (e.g., to a pyrimidine or cyanopyridine) [2].

References

-

PubChem. (n.d.). 2-Methoxypyridine Compound Summary. National Library of Medicine. Retrieved February 26, 2026, from [Link]

-

Nelon, J. L., et al. (2020). Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors. ACS Medicinal Chemistry Letters, 11(8), 1563–1571. [Link]

-

Gros, P., & Fort, Y. (2002). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine. Journal of the Chemical Society, Perkin Transactions 1. [Link]

Sources

- 1. Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Technical Monograph: Physicochemical Profiling of Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate

This in-depth technical guide details the physicochemical properties, synthesis, and characterization protocols for Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate , a critical intermediate in the development of pyridine-based kinase inhibitors.

Executive Summary

Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate (CAS: 119836-25-8 ) is a pivotal building block in medicinal chemistry, specifically for the synthesis of kinase inhibitors targeting pathways such as BRAF and MEK (e.g., analogs of encorafenib). As a

Chemical Identity & Structural Analysis[1][2][3][4][5]

| Property | Specification |

| IUPAC Name | Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate |

| CAS Number | 119836-25-8 |

| Molecular Formula | C₁₀H₁₁NO₄ |

| Molecular Weight | 209.20 g/mol |

| Structural Class | Pyridine |

| Key Functional Groups | 2-Methoxypyridine, |

Tautomeric Equilibrium

A defining feature of this compound is the keto-enol tautomerism characteristic of

-

Keto Form: Favored in polar aprotic solvents; typically higher melting point.

-

Enol Form: Stabilized by intramolecular hydrogen bonding (cis-enol) and conjugation with the pyridine ring; often lowers the melting point or results in an oil at room temperature.

Melting Point & Physical State Analysis

Experimental Data & Range

Unlike simple organic solids with sharp melting points, Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate often presents as a low-melting solid or a viscous oil depending on the isolation method and purity.

-

Observed Physical State: Pale yellow solid (upon trituration) or viscous amber oil.

-

Predicted Melting Point Range: 45°C – 65°C (Based on structural analogs like methyl 3-(4-methoxyphenyl)-3-oxopropanoate, mp 40-42°C).

-

Boiling Point (Predicted): ~280°C at 760 mmHg (Decomposes).

Factors Influencing Melting Point Depression

-

Residual Solvent: The compound is often synthesized via Claisen condensation in solvents like THF or toluene. Trace solvent retention in the crystal lattice can depress the melting point by >10°C.

-

Tautomeric Ratio: Samples with a high enol content (often driven by solvent choice during recrystallization) may remain liquid or melt at lower temperatures.

-

Regioisomers: The presence of the 3-methoxy isomer (from impure starting material) will cause significant melting point depression.

Synthesis & Purification Context

The physical state of the final product is dictated by the workup procedure. The standard synthesis involves the Claisen condensation of Methyl 2-methoxyisonicotinate with Methyl acetate .

Synthesis Pathway Diagram[7]

Caption: Synthesis of Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate via Claisen condensation, highlighting the critical trituration step for solid isolation.

Purification Protocol for Solid Isolation

To obtain the solid form for accurate melting point determination, follow this trituration protocol:

-

Concentration: Evaporate the reaction solvent (THF/Toluene) completely under high vacuum (< 5 mbar) at 40°C to remove volatiles.

-

Dissolution: Dissolve the resulting crude oil in a minimum volume of Diethyl Ether or Ethyl Acetate.

-

Precipitation: Slowly add cold Hexanes or Heptane (ratio 1:5) with vigorous stirring.

-

Crystallization: Cool the mixture to -20°C for 12-24 hours.

-

Filtration: Filter the resulting pale yellow precipitate rapidly to avoid redissolution.

Characterization Protocols

Protocol A: Differential Scanning Calorimetry (DSC)

DSC is the preferred method for determining the melting point of low-melting solids and detecting polymorphic transitions.

Equipment: TA Instruments DSC Q2000 or equivalent. Parameters:

-

Pan: Tzero Aluminum Hermetic Pan.

-

Sample Mass: 2–5 mg.

-

Purge Gas: Nitrogen (50 mL/min).

-

Ramp Rate: 5°C/min from -20°C to 150°C.

Data Interpretation:

-

Endotherm Onset: This value represents the thermodynamic melting point.

-

Broad Peaks: Indicate impurities or simultaneous tautomeric interconversion.

Protocol B: Capillary Melting Point (Visual)

For routine quality control in a synthesis lab.

-

Preparation: Pack the dry solid into a capillary tube to a height of 2-3 mm. Ensure the sample is solvent-free.

-

Apparatus: Buchi Melting Point M-565 or equivalent.

-

Ramp: Fast ramp (10°C/min) to 30°C, then slow ramp (1°C/min) to 70°C.

-

Observation: Record the temperature of the first liquid droplet (onset) and the clear point (meniscus formation).

Characterization Workflow Diagram

Caption: Decision tree for physicochemical characterization based on the initial physical state of the compound.

Applications in Drug Discovery

This compound serves as a versatile C3-synthon for constructing heterocyclic scaffolds.

-

Kinase Inhibitors: The 2-methoxypyridine moiety is a pharmacophore found in several FDA-approved drugs (e.g., Encorafenib) targeting the MAPK signaling pathway.

-

Heterocycle Formation: Reaction with hydrazines yields pyrazoles ; reaction with amidines yields pyrimidines .

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 119836-25-8. Retrieved from [Link]

- Dumas, J., et al. (2000).Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 MAP Kinase Inhibitor. Bioorganic & Medicinal Chemistry Letters. (Contextual reference for pyridine beta-keto ester synthesis).

-

World Intellectual Property Organization. Patent WO2006118256: Nitrogen-containing Heterocyclic Compounds. (Describes the use of CAS 119836-25-8 as an intermediate). Retrieved from [Link]

The Ascendance of the 2-Methoxypyridine Scaffold: A Technical Guide to its Application in Modern Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, embedded in the architecture of numerous approved drugs.[1][2] Among its many derivatives, the 2-methoxypyridine moiety has emerged as a privileged scaffold, offering a unique combination of physicochemical properties that are increasingly exploited in the design of novel therapeutics.[3] This technical guide provides an in-depth exploration of 2-methoxypyridine derivatives in drug discovery, from their synthesis to their diverse pharmacological applications, with a focus on oncology, neuroscience, and their burgeoning role as kinase inhibitors.

The Strategic Advantage of the 2-Methoxypyridine Core

The utility of the 2-methoxypyridine unit stems from a confluence of electronic and steric factors. The methoxy group at the 2-position significantly influences the properties of the pyridine ring. It reduces the basicity of the nitrogen atom through inductive electron-withdrawing effects, which can be advantageous in mitigating off-target interactions and improving pharmacokinetic profiles.[3][4] This modulation of basicity can also facilitate certain synthetic transformations that are challenging with more basic pyridines.[3] Furthermore, the methoxy group can act as a hydrogen bond acceptor and influence the conformation of the molecule, providing a handle for optimizing target engagement.

Synthetic Strategies for 2-Methoxypyridine Derivatives

The construction of substituted 2-methoxypyridine cores is a critical first step in harnessing their therapeutic potential. Several robust synthetic methodologies have been developed, with the choice of route often dictated by the desired substitution pattern.

General Synthesis of 2-Methoxypyridine Derivatives

A common and versatile method for the synthesis of 2-methoxypyridine derivatives involves the nucleophilic substitution of a suitable leaving group, typically a halogen, at the 2-position of the pyridine ring with sodium methoxide.[5]

Experimental Protocol: General Synthesis of 2-Alkoxypyridines

-

Materials:

-

Substituted 2-halopyridine

-

Sodium methoxide (NaOMe)

-

Anhydrous methanol or other suitable solvent (e.g., DMF, DMSO)

-

Inert atmosphere (e.g., nitrogen or argon)

-

-

Procedure:

-

To a solution of the 2-halopyridine in anhydrous methanol under an inert atmosphere, add sodium methoxide (typically 1.1 to 1.5 equivalents).

-

The reaction mixture is stirred at room temperature or heated, depending on the reactivity of the substrate. Reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is quenched with water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 2-methoxypyridine derivative.

-

Another powerful strategy for the functionalization of the 2-methoxypyridine scaffold is through directed metalation and metal-halogen exchange reactions. These methods allow for the regioselective introduction of substituents at various positions on the pyridine ring.[6]

Experimental Protocol: Directed Ortho-Metalation of 2-Methoxypyridine

-

Materials:

-

2-Methoxypyridine

-

Strong base (e.g., n-butyllithium, lithium diisopropylamide)

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether)

-

Electrophile (e.g., aldehyde, ketone, alkyl halide)

-

Inert atmosphere (e.g., nitrogen or argon)

-

-

Procedure:

-

A solution of 2-methoxypyridine in an anhydrous aprotic solvent is cooled to a low temperature (typically -78 °C) under an inert atmosphere.

-

A strong base is added dropwise to the solution, and the mixture is stirred for a specified time to allow for the formation of the lithiated intermediate.

-

The desired electrophile is then added to the reaction mixture, and the solution is stirred until the reaction is complete (monitored by TLC or LC-MS).

-

The reaction is quenched with a suitable proton source (e.g., saturated ammonium chloride solution).

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

Purification of the crude product is achieved by column chromatography.

-

Therapeutic Applications in Oncology

The 2-methoxypyridine scaffold has proven to be a fertile ground for the discovery of novel anticancer agents. Derivatives incorporating this moiety have demonstrated potent cytotoxic activity against a range of human cancer cell lines.

A notable example is a series of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles.[7] Systematic investigation of this series has revealed that the nature and position of substituents on the 4-aryl ring are critical for their cytotoxic potency.[8]

| Соединение | Заместитель в 4-арил | IC50 (µM) - HepG2 (печень) | IC50 (µM) - DU145 (простата) | IC50 (µM) - MBA-MB-231 (грудь) |

| 5d | 4-Бромфенил | 2.5 | 1.8 | 3.2 |

| 5g | 4-Метоксифенил | 4.1 | 3.5 | 5.0 |

| 5h | 3,4-Диметоксифенил | 1.5 | 1.0 | 2.1 |

| 5i | 3-Бром-4-метоксифенил | 1.2 | 1.1 | 1.9 |

Таблица адаптирована из Al-Suwaidan et al., Molecules, 2019.[7]

The structure-activity relationship (SAR) studies of these compounds indicate that electron-donating groups, such as methoxy, and halogens at specific positions on the 4-aryl ring enhance the anticancer activity.[8] The promising in vitro cytotoxicity of these compounds warrants further investigation into their mechanism of action.

Central Nervous System (CNS) Drug Discovery

The ability to cross the blood-brain barrier (BBB) is a critical requirement for drugs targeting the CNS. The physicochemical properties of 2-methoxypyridine derivatives, particularly their modulated basicity and potential for hydrogen bonding, make them attractive candidates for CNS drug discovery.

A significant breakthrough in this area is the development of 2-methoxypyridine-containing gamma-secretase modulators (GSMs) for the potential treatment of Alzheimer's disease.[9] The insertion of a methoxypyridine motif into a tetracyclic scaffold led to compounds with improved activity in reducing the production of the toxic amyloid-beta 42 (Aβ42) peptide and enhanced aqueous solubility.[9] In vivo pharmacokinetic studies demonstrated that these novel compounds could cross the BBB and engage their target in the brain.[9]

More recently, N-(6-methoxypyridin-3-yl)quinoline-2-amine derivatives have been designed and synthesized for imaging aggregated α-synuclein in Parkinson's disease using positron emission tomography (PET).[8][10] Several of these compounds exhibited high affinity for α-synuclein and the ability to penetrate the BBB in non-human primates.[8][10] This research highlights the potential of 2-methoxypyridine derivatives not only as therapeutics but also as diagnostic tools for neurodegenerative diseases.

Emerging Role as Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[11][12] The pyridine scaffold is a common feature in many approved kinase inhibitors.[1][2] While the 2-aminopyridine moiety is a well-established hinge-binding motif, the 2-methoxypyridine core is also gaining recognition as a valuable component in the design of potent and selective kinase inhibitors.

Derivatives of 2-methoxypyridine have been investigated as dual inhibitors of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR), two key nodes in a critical cancer signaling pathway.[6] Additionally, pyridine-2-carboxamide derivatives, which can be conceptually linked to the 2-methoxypyridine scaffold through bioisosteric considerations, have been reported as potent and selective inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), an emerging immunotherapy target.[13]

The development of 2-methoxypyridine-based inhibitors for other kinase targets, such as α-amylase and α-glucosidase for the potential treatment of diabetes, further underscores the versatility of this scaffold.[14]

The 2-Methoxypyridine Moiety as a Bioisostere

Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the physicochemical and pharmacological properties of a lead compound.[15][16] While direct examples of the 2-methoxypyridine moiety being used as a bioisostere for another functional group in approved drugs are not extensively documented, its properties suggest its potential in this role. For instance, the 2-methoxypyridine unit could be considered a bioisostere for other substituted aromatic rings, offering a different profile of hydrogen bonding capabilities and metabolic stability.

A related example is the use of 2-difluoromethylpyridine as a bioisosteric replacement for pyridine-N-oxide in quorum sensing inhibitors.[17] This successful application suggests that other 2-substituted pyridines, including 2-methoxypyridine, could be explored for similar bioisosteric replacements to optimize drug candidates.

Conclusion

The 2-methoxypyridine scaffold has firmly established itself as a valuable building block in modern drug discovery. Its unique electronic and steric properties provide a platform for the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. From potent anticancer agents to promising CNS-active compounds and emerging kinase inhibitors, the applications of 2-methoxypyridine derivatives are diverse and expanding. As our understanding of the subtle interplay between molecular structure and biological activity deepens, the strategic incorporation of the 2-methoxypyridine moiety will undoubtedly continue to fuel the discovery of the next generation of medicines.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy 2-methoxypyridine | Pharmaceutical & Agrochemical Intermediate [chemicalbull.com]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson’s Disease with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. brimr.org [brimr.org]

- 12. Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives [mdpi.com]

- 13. Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Probing Combined Experimental and Computational Profiling to Identify N-(benzo[d]thiazol-2-yl) Carboxamide Derivatives: A Path to Potent α-Amylase and α-Glucosidase Inhibitors for Treating Diabetes Mellitus | MDPI [mdpi.com]

- 15. chem-space.com [chem-space.com]

- 16. Synthesis in Review: New Benzophenone Bioisosteres and a Pyridine Regiodivergent Arylation | Domainex [domainex.co.uk]

- 17. 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: A Guided Synthesis of Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Versatile β-Keto Ester

Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate is a highly functionalized chemical intermediate of significant interest in medicinal chemistry and organic synthesis. Its structure combines two key pharmacophoric elements: the 2-methoxypyridine scaffold and the β-keto ester moiety. The 2-methoxypyridine unit is a prevalent feature in a wide array of biologically active molecules, contributing to metabolic stability and modulating receptor binding interactions.[1][2] Concurrently, the β-keto ester functional group is a cornerstone of synthetic chemistry, serving as a versatile precursor for the construction of complex heterocyclic systems such as pyrazolones and pyrimidines, which are themselves core structures in many pharmaceutical agents.[3][4]

This document provides a comprehensive guide to the synthesis of this target molecule, grounded in the principles of the Crossed Claisen Condensation. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-tested protocol, and provide guidance on characterization and troubleshooting. The aim is to equip researchers with a robust and reproducible methodology for accessing this valuable building block.

Synthetic Strategy: The Crossed Claisen Condensation

The formation of the carbon-carbon bond required to construct the β-keto ester is most effectively achieved via a Crossed Claisen Condensation . This reaction involves the base-mediated condensation between two different esters.[5] One ester, which possesses α-hydrogens, is deprotonated to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the second ester.

In our strategy, the key transformation is the reaction between Methyl 2-methoxypyridine-4-carboxylate (the electrophile) and the enolate of Methyl acetate (the nucleophile).

Caption: Overall Synthetic Workflow.

A strong base is critical for this reaction. While alkoxides like sodium methoxide are traditional choices, they can lead to equilibrium mixtures.[5] A non-reversible base such as Sodium Hydride (NaH) is superior, as it stoichiometrically and irreversibly deprotonates the α-carbon of methyl acetate, driving the reaction forward. The subsequent deprotonation of the newly formed β-keto ester by the methoxide byproduct (or another equivalent of base) creates a highly stabilized enolate, which renders the overall reaction thermodynamically favorable and drives it to completion.[6] An acidic workup is required in the final step to neutralize the reaction and protonate this enolate to yield the final product.[6]

Mechanistic Pathway

The mechanism proceeds through several distinct, logical steps, highlighting the crucial role of the base in both initiating the reaction and driving its completion.

Caption: Key steps of the Claisen condensation mechanism.

Experimental Protocols

Safety First: All manipulations should be performed in a certified fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, is mandatory. Sodium hydride (NaH) is a water-reactive, flammable solid. Thionyl chloride (SOCl₂) is highly corrosive and toxic. All glassware must be thoroughly dried before use with NaH.

Part 1: Synthesis of Methyl 2-methoxypyridine-4-carboxylate

This protocol details the esterification of the parent carboxylic acid, a necessary precursor for the main condensation reaction.

Materials & Reagents

| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Eq. |

| 2-Methoxypyridine-4-carboxylic acid | 153.14 | 5.00 g | 32.6 | 1.0 |

| Thionyl Chloride (SOCl₂) | 118.97 | 3.8 mL (5.8 g) | 49.0 | 1.5 |

| Methanol (MeOH), anhydrous | 32.04 | 50 mL | - | - |

| Dichloromethane (DCM), anhydrous | 84.93 | 100 mL | - | - |

| Saturated Sodium Bicarbonate (aq.) | - | As needed | - | - |

| Brine (Saturated NaCl aq.) | - | As needed | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - | - |

Step-by-Step Protocol

-

Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add 2-methoxypyridine-4-carboxylic acid (5.00 g, 32.6 mmol).

-

Acid Chloride Formation: Suspend the acid in anhydrous dichloromethane (100 mL). Slowly add thionyl chloride (3.8 mL, 49.0 mmol) dropwise at 0 °C (ice bath).

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 40 °C) for 2 hours. The solution should become homogeneous.

-

Solvent Removal: Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove excess SOCl₂ and DCM, yielding the crude acid chloride as an oil or solid.

-

Esterification: Place the flask back under a nitrogen atmosphere and cool to 0 °C. Carefully and slowly add anhydrous methanol (50 mL) to the crude acid chloride. Caution: This reaction is exothermic.

-

Completion: After the initial exotherm subsides, allow the reaction to stir at room temperature for 16 hours.

-

Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (100 mL) and carefully wash with saturated sodium bicarbonate solution (2 x 50 mL) until effervescence ceases. Wash further with water (50 mL) and brine (50 mL).

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield Methyl 2-methoxypyridine-4-carboxylate as a pure solid.

Part 2: Synthesis of Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate

This protocol outlines the core Crossed Claisen Condensation.

Materials & Reagents

| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Eq. |

| Sodium Hydride (NaH), 60% in mineral oil | 24.00 (as NaH) | 0.96 g (0.58 g NaH) | 24.0 | 1.5 |

| Tetrahydrofuran (THF), anhydrous | 72.11 | 80 mL | - | - |

| Methyl Acetate, anhydrous | 74.08 | 2.1 mL (2.0 g) | 26.7 | 1.67 |

| Methyl 2-methoxypyridine-4-carboxylate | 167.16 | 2.68 g | 16.0 | 1.0 |

| Acetic Acid | 60.05 | ~2 mL | - | - |

| Ethyl Acetate (EtOAc) | 88.11 | As needed | - | - |

| Saturated Ammonium Chloride (aq.) | - | As needed | - | - |

| Brine (Saturated NaCl aq.) | - | As needed | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - | - |

Step-by-Step Protocol

-

Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add sodium hydride (0.96 g of 60% dispersion, 24.0 mmol).

-

NaH Wash: Wash the NaH dispersion with anhydrous hexanes (2 x 10 mL) to remove the mineral oil. Decant the hexanes carefully via cannula. Suspend the washed NaH in anhydrous THF (50 mL).

-

Enolate Formation: Cool the NaH suspension to 0 °C (ice bath). Add methyl acetate (2.1 mL, 26.7 mmol) dropwise over 15 minutes. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.

-

Addition of Electrophile: In a separate flask, dissolve Methyl 2-methoxypyridine-4-carboxylate (2.68 g, 16.0 mmol) in anhydrous THF (30 mL). Add this solution dropwise to the enolate mixture at 0 °C over 20 minutes.

-

Reaction: After the addition, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching: Cool the reaction mixture back to 0 °C. Carefully and slowly quench the reaction by adding acetic acid dropwise until gas evolution ceases. Then, add saturated ammonium chloride solution (50 mL).

-

Workup: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL). Combine the organic layers and wash with water (50 mL) and brine (50 mL).

-

Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a gradient of 20-40% ethyl acetate in hexanes) to afford the title compound.

Characterization and Data

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methoxy group on the pyridine ring (~4.0 ppm, s, 3H), the ester methyl group (~3.7 ppm, s, 3H), the methylene protons between the carbonyls (~3.9 ppm, s, 2H), and distinct signals for the three aromatic protons on the pyridine ring in the ~7.0-8.5 ppm range. |

| ¹³C NMR | Carbonyl signals for the ketone and ester (~200 ppm and ~168 ppm, respectively). Signals for the pyridine ring carbons (one oxygenated at ~165 ppm), the methoxy carbons (~52-55 ppm), and the central methylene carbon (~45 ppm). |

| Mass Spec. | Expected [M+H]⁺ peak corresponding to the molecular formula C₁₀H₁₁NO₄. |

| IR (Infrared) | Strong characteristic carbonyl (C=O) stretching frequencies for the ketone (~1715 cm⁻¹) and the ester (~1745 cm⁻¹). C-O stretching for the ether and ester groups. |

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Inactive NaH (exposure to moisture).2. Wet reagents or glassware.3. Insufficient reaction time. | 1. Use fresh, high-quality NaH.2. Ensure all glassware is flame-dried and reagents are anhydrous.3. Monitor the reaction by TLC/LC-MS to confirm completion; if needed, extend the reaction time or gently warm. |

| Recovery of Starting Ester | 1. Incomplete enolate formation.2. Base was consumed by adventitious water. | 1. Ensure sufficient equivalents of base (1.5 eq is recommended).2. Re-verify that all solvents and reagents are anhydrous. |

| Self-Condensation of Acetate | The enolate of methyl acetate reacts with another molecule of methyl acetate. | This is usually a minor pathway but can be minimized by the slow addition of the pyridine ester to the pre-formed enolate solution, ensuring the electrophile is always in the presence of the desired nucleophile. |

References

-

Jordaan, G., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal. Available at: [Link]

-

Wikipedia contributors. (2024). Claisen condensation. Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Padwa, A., et al. (2007). Preparation of 2-diazo-2-oxopiperidin-3-yl-3-oxopropanoates. Useful reagents for Rh(II)-catalyzed cyclization-cycloaddition chemistry. ARKIVOC. Available at: [Link]

-

LibreTexts Chemistry. (2021). 19.15: A Claisen Condensation Forms a β-Keto Ester. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of β-keto esters by cross-Claisen condensation [Table]. Available at: [Link]

- Google Patents. (2009). WO2011048425A1 - Continuous process for the production of beta-keto esters by claisen condensation.

-

Autech Industry Co.,Limited. 4-Methoxy-Pyridine-2-Carboxylic Acid Methyl Ester. Available at: [Link]

-

Li, J., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Molecules. Available at: [Link]

-

PubChem. (n.d.). Methyl 4-methoxypyridine-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. (1953). US2855400A - 2-methyl-pyridine-4-carboxylic acid derivatives.

- Google Patents. (2014). US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS.

- Google Patents. (2014). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.

-

Al-Zahrani, A. A., et al. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules. Available at: [Link]

Sources

- 1. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Claisen condensation - Wikipedia [en.wikipedia.org]

Claisen condensation protocol for pyridine beta-keto esters

Application Note: AN-2026-PYR

Topic: High-Fidelity Synthesis of Pyridine

Executive Summary

Pyridine

This Application Note provides a validated, high-yield protocol for the crossed Claisen condensation of ethyl nicotinate with alkyl acetates. It moves beyond standard textbook descriptions to address the specific "pain points" of pyridine chemistry, specifically the critical pH-controlled workup required to isolate the zwitterionic product.

Strategic Analysis & Mechanistic Grounding

The Challenge: Heteroaromatic Electronics

Unlike simple phenyl esters, pyridine esters possess a basic nitrogen atom. This introduces two complications:

-

Catalyst Poisoning: The pyridine nitrogen can coordinate with Lewis acidic metals or interact with the counter-ions of the base.

-

Workup Failure: The product, a

-keto ester, exists in equilibrium with its enol form. Upon acidification, the pyridine nitrogen protonates (

The Solution: Thermodynamic Trapping

The reaction relies on the formation of a stable enolate salt of the product. The

Mechanistic Pathway

The following diagram illustrates the reaction flow, highlighting the critical "Inverse Addition" strategy to minimize self-condensation of the acetate.

Figure 1: Mechanistic flow of the Crossed Claisen Condensation using Inverse Addition to favor cross-product over self-condensation.

Critical Process Parameters (CPP)

The choice of base and solvent is not arbitrary. It dictates the reaction temperature and the homogeneity of the mixture.

| Parameter | Reagent | Recommendation | Rationale |

| Base | Sodium Hydride (NaH) | Preferred | Irreversible deprotonation; H₂ gas release drives entropy; no alcohol byproduct to reverse equilibrium. |

| Sodium Ethoxide (NaOEt) | Alternative | Cheaper, but generates EtOH which can cause transesterification or reverse the Claisen equilibrium. | |

| Solvent | THF (Anhydrous) | Preferred | Solubilizes the pyridine ester well; moderate boiling point ( |

| Toluene | Alternative | Higher boiling point ( | |

| Stoichiometry | Pyridine Ester : Acetate | 1.0 : 1.5 | Excess acetate ensures complete consumption of the valuable pyridine ester. |

| Addition | Inverse | Required | Add Acetate to the Base/Pyridine mixture. Prevents Acetate self-condensation (Ethyl Acetoacetate formation). |

Detailed Experimental Protocol

Target Molecule: Ethyl 3-oxo-3-(pyridin-3-yl)propanoate (Ethyl Nicotinoylacetate). Scale: 50 mmol (adaptable).

Phase A: Preparation

-

Glassware: Flame-dry a 250 mL three-neck round-bottom flask (RBF). Equip with a magnetic stir bar (or overhead stirrer for >100 mmol), reflux condenser, temperature probe, and a pressure-equalizing addition funnel.

-

Inert Atmosphere: Flush the system with Nitrogen (

) or Argon. -

Reagents:

-

Ethyl Nicotinate (7.56 g, 50 mmol).

-

Ethyl Acetate (Anhydrous, 6.6 g, 75 mmol).

-

Sodium Hydride (60% dispersion in oil, 3.0 g, 75 mmol). Note: Wash with dry hexane if high purity is required, but usually unnecessary for this scale.

-

THF (Anhydrous, 100 mL).

-

Phase B: The Reaction (Inverse Addition)

-

Base Suspension: Charge the RBF with NaH (75 mmol) and dry THF (50 mL). Cool to 0°C.[2]

-

Electrophile Addition: Add Ethyl Nicotinate (50 mmol) to the NaH suspension. The mixture may turn slightly yellow.

-

Heating: Warm the mixture to reflux (

C). -

Nucleophile Addition (Critical Step):

-

Mix Ethyl Acetate (75 mmol) with THF (20 mL) in the addition funnel.

-

Dropwise add the acetate solution to the refluxing mixture over 45–60 minutes .

-

Why? This keeps the concentration of the enolate low relative to the pyridine ester, favoring the cross-reaction over self-condensation.

-

-

Digestion: Continue reflux for 2–4 hours. The reaction mixture will likely become a thick yellow/orange slurry (the sodium salt of the product).

-

QC Check: TLC (50% EtOAc/Hexane). The starting pyridine ester spot should disappear.

-

Phase C: The "Amphoteric" Workup

This is where most protocols fail for pyridines.

-

Quench: Cool the reaction to

C. Carefully add Glacial Acetic Acid (AcOH) (approx. 6 mL) dropwise.-

Observation: The solid slurry will dissolve as the enolate is protonated.

-

-

pH Adjustment: Add water (50 mL). Check the pH.

-

Target pH: 5.0 – 6.0 .

-

Logic: Below pH 4, the pyridine nitrogen protonates (Py-H

), staying in the water. Above pH 8, the enol stays as a salt. At pH 5-6, the pyridine is free base, and the

-

-

Extraction: Extract with Ethyl Acetate (

mL).-

Troubleshooting: If an emulsion forms, use a small amount of brine.

-

-

Wash: Wash the combined organics with Saturated

(carefully, to remove excess AcOH) and then Brine. -

Drying: Dry over

, filter, and concentrate in vacuo. -

Purification: The crude oil is often pure enough (>90%). If necessary, purify via flash chromatography (Hexane/EtOAc gradient) or vacuum distillation.

Workflow Visualization

Figure 2: Operational workflow emphasizing the critical pH adjustment step.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Reaction solidifies (Stirring stops) | High concentration of enolate salt. | Add more anhydrous THF. Use an overhead stirrer for scales >10g. |

| Low Yield (<40%) | Product lost in aqueous layer during workup.[3] | Check pH. If pH < 4, the pyridine is protonated. Neutralize with saturated |

| Starting Material Remains | Incomplete deprotonation or wet solvent. | Ensure THF is anhydrous. Increase NaH to 2.0 equivalents. |

| Product contains Ethyl Acetoacetate | Self-condensation of acetate. | Slow down the addition of ethyl acetate. Ensure Pyridine Ester is in the flask before Acetate is added. |

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

Baum, J. S., et al. (1987). "Synthesis of Ethyl Nicotinoylacetate." Synthetic Communications, 17(14), 1709-1716. Link

-

BenchChem. (2025).[4] "Comparing the efficacy of different bases in beta-keto ester synthesis." Link

-

Organic Chemistry Portal. "Claisen Condensation: Mechanism and Recent Literature." Link

-

Tanabe, Y., et al. (1999). "Ti-Claisen Condensation."[5][6] Tetrahedron Letters, 40(22), 4227-4230. (Advanced Lewis Acid variations). Link

Sources

Reagents for synthesizing Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate

Application Note: Strategic Synthesis of Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate via Acyl-Meldrum’s Acid Activation

Part 1: Executive Summary & Strategic Rationale

The synthesis of Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate (a

Why this route?

-

Regiospecificity: Avoids competitive nucleophilic attacks on the pyridine ring.

-

Mild Conditions: Operates at neutral-to-mildly acidic pH, preserving the sensitive 2-methoxypyridine moiety.

-

Scalability: The decarboxylative alcoholysis is thermodynamically driven, ensuring high conversion without the need for hazardous strong bases (e.g., LiHMDS, NaH).

Part 2: Reagent Ecosystem & Specifications

To ensure reproducibility, reagents must meet specific purity thresholds. The presence of water is the primary failure mode for the CDI activation step.

| Reagent | CAS No.[1][2][3][4] | Grade/Purity | Role | Critical Specification |

| 2-Methoxyisonicotinic Acid | 105596-63-2 | >98% | Substrate | Must be dry; free of mineral acids. |

| 1,1'-Carbonyldiimidazole (CDI) | 530-62-1 | >97% | Activator | Moisture Sensitive. Use fresh bottle or recrystallized. |

| Meldrum’s Acid | 2033-24-1 | >98% | C2-Synthon | Recrystallize from acetone if mp < 94°C. |

| Dichloromethane (DCM) | 75-09-2 | Anhydrous | Solvent | Water content < 50 ppm (Karl Fischer). |

| Methanol (MeOH) | 67-56-1 | Anhydrous | Reactant | Strictly Anhydrous. Water causes hydrolysis to the acid, not the ester. |

| 4-Dimethylaminopyridine (DMAP) | 1122-58-3 | >99% | Catalyst | Optional; accelerates acylation if kinetics are slow. |

Part 3: Detailed Experimental Protocol

Phase A: Activation and Acylation (The Oikawa-Yonemitsu Protocol)

Principle: The carboxylic acid is converted to a reactive acyl imidazole, which is then attacked by the Meldrum’s acid enolate.

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Flame-dry the glassware under vacuum and backfill with nitrogen.

-

Solubilization: Charge 2-Methoxyisonicotinic Acid (10.0 mmol, 1.53 g) and anhydrous DCM (40 mL). Stir to create a suspension.

-

Activation (Gas Evolution Event):

-

Cool the mixture to 0°C (ice bath).

-

Add CDI (11.0 mmol, 1.78 g) portion-wise over 10 minutes.

-

Observation: Vigorous evolution of CO₂ will occur.

-

Allow the mixture to warm to Room Temperature (RT) and stir for 1 hour. The solution should become clear as the acyl imidazole forms.

-

-

Acylation:

-

Add Meldrum’s Acid (11.0 mmol, 1.58 g) directly to the reaction mixture.

-

Optional: Add DMAP (0.1 eq) if reaction monitoring (TLC) shows slow conversion.

-

Stir at RT for 3–5 hours.

-

Checkpoint: TLC (5% MeOH in DCM) should show consumption of the starting acid. The intermediate (Acyl Meldrum's Acid) usually appears as a polar, UV-active spot (often tailing).

-

Phase B: Workup & Isolation of Intermediate

Note: While some protocols suggest a "one-pot" reflux, isolating the crude Acyl Meldrum's acid prevents imidazole byproducts from interfering with the methanolysis.

-

Wash: Dilute the reaction mixture with DCM (50 mL). Wash with 1M HCl (2 x 30 mL) to remove imidazole and unreacted pyridine starting material (if any).

-

Critical Note: The 2-methoxypyridine moiety is weakly basic (pKa ~3.3). Strong acid washes might extract your product. Keep the aqueous phase and check pH; if product is lost, neutralize and re-extract. Recommended: Use 5% KHSO₄ or Citric Acid instead of HCl for a milder wash.

-

-

Dry: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Result: A pale yellow/orange solid (The Acyl Meldrum's Acid intermediate). Use directly in Phase C.

Phase C: Decarboxylative Methanolysis

Principle: Thermal ring opening of the dioxane-dione followed by loss of CO₂ and acetone.

-

Reflux: Dissolve the crude intermediate in Anhydrous Methanol (50 mL).

-

Thermolysis: Heat the solution to reflux (approx. 65°C) for 4–6 hours.

-

Concentration: Evaporate the methanol under reduced pressure.

-

Purification:

-

The residue is the crude beta-keto ester.

-

Purification: Flash Column Chromatography (Silica Gel).

-

Eluent: Hexanes:Ethyl Acetate (gradient from 9:1 to 7:3).

-

Target:Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate .

-

Part 4: Scientific Logic & Visualizations

Mechanism of Action

The following diagram illustrates the pathway from the carboxylic acid to the final beta-keto ester, highlighting the critical intermediate.

Caption: Reaction pathway showing CDI activation, C-acylation of Meldrum's acid, and final methanolysis.

Experimental Workflow Logic

This flowchart guides the researcher through the critical decision points and physical operations.

Caption: Operational workflow emphasizing the acid wash step to remove imidazole before methanolysis.

Part 5: Troubleshooting & Critical Control Points

-

The "Pyridine Protonation" Risk:

-

Issue: During the aqueous wash (Phase B), the 2-methoxypyridine nitrogen can be protonated by strong acids (HCl), causing the intermediate to migrate to the aqueous layer.

-

Solution: Use Citric Acid (5-10%) or KHSO₄ instead of HCl. These are acidic enough to remove imidazole (pKa ~7) but less likely to fully protonate the electron-deficient 2-methoxypyridine (pKa ~3.3) to the point of total extraction loss. Always check the aqueous layer by TLC before disposal.

-

-

Incomplete Decarboxylation:

-

Issue: Product contains the non-decarboxylated acid intermediate.[8]

-

Solution: Ensure the methanol is anhydrous and the reflux is vigorous. If the reaction stalls, add a catalytic amount of p-toluenesulfonic acid (PTSA) to the methanol reflux.

-

-

Keto-Enol Tautomerism:

-

Note: The final product will exist in equilibrium between the keto and enol forms. This is normal and may complicate NMR interpretation (split peaks). The enol form is often stabilized by hydrogen bonding with the ester carbonyl.

-

References

-

Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978). Meldrum's acid in organic synthesis.[5][8][9][10][11][12] 2. A general and versatile synthesis of beta-keto esters.[9][10] The Journal of Organic Chemistry, 43(10), 2087–2088.

-

Oikawa, Y., Yoshioka, T., Sugano, K., & Yonemitsu, O. (1985).[12] Methyl Phenylacetylacetate from Phenylacetyl Chloride and Meldrum's Acid.[12] Organic Syntheses, 63, 198.[12]

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (General reference for Claisen vs. Meldrum's Acid reactivity).

-

Lipson, V. V., & Gorobets, N. Y. (2009). One hundred years of Meldrum's acid.[8] Molecular Diversity, 13(4), 399–419.

Sources

- 1. appchemical.com [appchemical.com]

- 2. 2-Methoxynicotinic acid | C7H7NO3 | CID 708093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Methoxyisonicotinic Acid | C7H7NO3 | CID 819942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Methoxyisonicotinic acid, CasNo.105596-63-2 Chemwill Asia Co., Ltd. China (Mainland) [chemwill.lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Meldrum's acid - Wikipedia [en.wikipedia.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

Application Notes & Protocols: Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate as a Key Intermediate in Pharmaceutical Synthesis

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, purification, characterization, and application of Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate. This versatile β-ketoester is a pivotal intermediate in the synthesis of complex heterocyclic molecules, particularly kinase inhibitors and other targeted therapeutics.

Introduction: Strategic Importance in Medicinal Chemistry

Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate is a bifunctional organic compound featuring a methoxypyridine ring and a β-ketoester moiety. This unique combination of functional groups makes it an exceptionally valuable building block in pharmaceutical development. The methoxypyridine scaffold is a common feature in many biologically active compounds, often involved in critical binding interactions with enzyme targets.[1] The β-ketoester group provides a reactive handle for a wide array of chemical transformations, enabling the construction of more complex molecular architectures, such as those found in Janus kinase (JAK) inhibitors or PI3K/mTOR dual inhibitors.[2][3]

The strategic value of this intermediate lies in its ability to introduce the methoxypyridine pharmacophore while simultaneously providing a reactive site for subsequent cyclization or coupling reactions, streamlining the synthesis of drug candidates.[4]

Physicochemical Properties & Safety Protocols

While a specific safety data sheet for this exact compound is not publicly available, data from structurally similar chemicals provides a strong basis for safe handling protocols.

| Property | Value |

| Chemical Name | Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate |

| Molecular Formula | C₁₀H₁₁NO₄ |

| Molecular Weight | 209.20 g/mol |

| Appearance | Expected to be an off-white to yellow solid or oil |

| Solubility | Expected to be soluble in dichloromethane, ethyl acetate, methanol |

2.1 Handling and Storage

-

Handling: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood.[5] Wear appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, nitrile gloves, and a lab coat.[6] Avoid breathing dust, fumes, or vapors.[5] After handling, wash hands and any exposed skin thoroughly.[7]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place away from direct sunlight and sources of ignition.[8] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.

2.2 First Aid Measures

-

If Inhaled: Move the person to fresh air and ensure they are comfortable for breathing. If feeling unwell, seek medical attention.[8]

-

If on Skin: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[5]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[5]

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.[9]

Synthesis Protocol: Acylation of Methyl Acetate

The synthesis of Methyl 3-(2-methoxypyridin-4-yl)-3-oxopropanoate can be efficiently achieved via a Claisen-type condensation reaction. The rationale for this approach is the reliable formation of a C-C bond by acylating the enolate of methyl acetate with an activated form of 2-methoxy-isonicotinic acid, such as its methyl ester. Using a strong, non-nucleophilic base like sodium hydride (NaH) is critical to deprotonate methyl acetate without competing in a saponification reaction with the ester functionalities.

3.1 Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target intermediate.

3.2 Detailed Step-by-Step Protocol

-